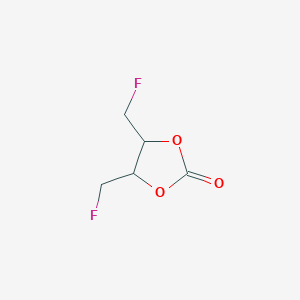

4,5-bis(fluoromethyl)-1,3-dioxolan-2-one

Description

Properties

IUPAC Name |

4,5-bis(fluoromethyl)-1,3-dioxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O3/c6-1-3-4(2-7)10-5(8)9-3/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQXBPZBBFHPLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(OC(=O)O1)CF)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stoichiometric Considerations

The molar ratio of fluorinating agent to substrate is critical. Excess HF (5:1 molar ratio) ensures complete substitution but increases corrosion risks and byproduct formation. In contrast, stoichiometric deficits may leave residual chloromethyl groups, complicating purification.

Catalyst Performance

Chromium(III) oxide (Cr₂O₃) achieves >99% purity in fluorinating tetrachloro-dioxolanes, but its efficacy for fluoromethyl groups remains untested. Screening alternative catalysts like La/Ni composites or supported metals (e.g., Cu/C) could improve selectivity.

Purification and Yield

Post-reaction purification often involves fractional distillation and recrystallization. For the target compound, cooling the reaction mixture to 0–5°C facilitates crystallization, as demonstrated in the isolation of 4,5-dimethyl-1,3-dioxole-2-ketone. Activated carbon treatment further enhances purity by adsorbing colored impurities.

Comparative Analysis of Reported Methods

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(fluoromethyl)-1,3-dioxolan-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the dioxolane ring into more saturated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include fluoromethyl-substituted carbonyl compounds, reduced dioxolane derivatives, and various substituted dioxolanes, depending on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various fluorinated organic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecular structures.

- Synthesis of Fluorinated Compounds : Research indicates that 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one can be utilized to synthesize other fluorinated derivatives through reactions with nucleophiles such as amines or alcohols. These derivatives often exhibit enhanced biological activity or improved physical properties compared to their non-fluorinated counterparts .

Pharmaceutical Applications

The compound's unique properties make it a candidate for use in pharmaceuticals:

- Drug Development : It has been explored as an intermediate in the synthesis of potential drug candidates. Fluorinated compounds are known to enhance metabolic stability and bioavailability, making them attractive for pharmaceutical applications .

- Pharmaceutical Intermediates : The compound can be employed as a building block for synthesizing various pharmaceutical intermediates, which are essential for the production of active pharmaceutical ingredients (APIs) .

Materials Science

In materials science, 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one is being investigated for its potential use in developing new materials with desirable properties:

- Polymer Chemistry : Its incorporation into polymeric materials may lead to products with enhanced thermal stability and chemical resistance. The fluorinated nature of the compound can impart unique properties such as low surface energy and hydrophobicity .

- Electrolytes for Batteries : The compound is also being studied as a potential electrolyte solvent and additive in lithium-ion batteries. Its chemical structure may contribute to improved ionic conductivity and electrochemical stability .

Case Study 1: Synthesis of Fluorinated Drug Candidates

A recent study demonstrated the use of 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one in synthesizing a series of fluorinated drug candidates aimed at treating viral infections. The synthesis involved the reaction of this compound with various nucleophiles under controlled conditions, resulting in high yields of the desired products with improved pharmacological profiles.

Case Study 2: Development of Fluorinated Polymers

Another investigation focused on incorporating 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one into polymer matrices. The resulting polymers exhibited significant improvements in thermal stability and mechanical properties compared to traditional polymers. This study highlights the potential for creating advanced materials suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The fluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Fluorinated Cyclic Carbonates

- 4,5-Difluoro-1,3-dioxolan-2-one (DFEC)

- Molecular Formula : C₃H₂F₂O₃; Molecular Weight : 124.0 g/mol .

- Key Differences : DFEC has fluorine atoms directly substituted on the carbonate ring (C4 and C5), whereas 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one features fluoromethyl groups.

- Applications : DFEC is widely used as an electrolyte additive in lithium-ion batteries due to its ability to form stable solid-electrolyte interphases (SEI) .

Bis-Dioxolanone Derivatives

- 4,4'-(Butane-1,4-diyl)bis(1,3-dioxolan-2-one)

- 4,4′-(((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(methylene))bis(1,3-dioxolan-2-one)

Non-Fluorinated Analogs

- Ethylene Carbonate (1,3-dioxolan-2-one)

Data Tables

Table 1: Comparative Analysis of Fluorinated Cyclic Carbonates

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |

|---|---|---|---|---|

| 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one | C₅H₆F₂O₃ | 152.1 | Fluoromethyl (C4, C5) | Electrolytes, polymer synthesis |

| 4,5-Difluoro-1,3-dioxolan-2-one (DFEC) | C₃H₂F₂O₃ | 124.0 | Fluorine (C4, C5) | Lithium-ion battery electrolytes |

| Ethylene Carbonate | C₃H₄O₃ | 88.06 | None | Battery solvent, polymer precursor |

Table 2: Bis-Dioxolanone Derivatives

Biological Activity

4,5-Bis(fluoromethyl)-1,3-dioxolan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4,5-Bis(fluoromethyl)-1,3-dioxolan-2-one belongs to the class of 1,3-dioxolanes, which are characterized by a dioxolane ring structure. The fluoromethyl groups attached to the dioxolane ring enhance the compound's lipophilicity and may influence its biological interactions.

Antibacterial Activity

Recent studies have demonstrated that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties. For instance, a series of synthesized 1,3-dioxolanes were tested against various Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one displayed notable activity against Staphylococcus aureus and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of Dioxolane Derivatives

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4 | Staphylococcus aureus | 625 µg/mL |

| 6 | Pseudomonas aeruginosa | 500 µg/mL |

| 8 | Enterococcus faecalis | 1250 µg/mL |

The MIC values indicate that these compounds can effectively inhibit bacterial growth at relatively low concentrations .

Antifungal Activity

In addition to antibacterial properties, studies have shown that 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one and its derivatives possess antifungal activity. For example, a study reported that several synthesized dioxolane derivatives exhibited significant antifungal effects against Candida albicans.

Table 2: Antifungal Activity of Dioxolane Derivatives

| Compound | Fungus Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Candida albicans | 500 µg/mL |

| 4 | Candida albicans | 250 µg/mL |

These findings suggest that the compound may be a promising candidate for developing antifungal agents .

The mechanism by which 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one exerts its biological effects is believed to involve interaction with specific molecular targets within bacterial and fungal cells. The fluoromethyl groups enhance the compound's ability to penetrate cell membranes and interact with hydrophobic regions of proteins or nucleic acids. This interaction may disrupt essential cellular processes such as protein synthesis or cell wall integrity .

Case Studies

Several case studies have investigated the biological activity of dioxolane derivatives:

- Study on Antibacterial Activity : A series of dioxolane compounds were synthesized and tested against multiple bacterial strains. The study found that certain derivatives showed potent activity against drug-resistant strains of Staphylococcus aureus, highlighting their potential as new therapeutic agents .

- Antifungal Evaluation : Another study focused on the antifungal properties of dioxolanes against various fungi. Compounds were screened for their effectiveness against clinical isolates of Candida, revealing promising results for future drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one, and what critical reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves fluoromethylation of ethylene carbonate derivatives under anhydrous conditions to avoid hydrolysis or co-crystallization with water, as observed in analogous BF₃–ethylene carbonate systems . Key parameters include:

- Moisture control : Trace moisture can lead to side reactions, such as the formation of aquatrifluoridoboron co-crystals .

- Temperature : Reactions are often conducted at low temperatures (<50°C) to suppress decomposition.

- Catalysts : Lewis acids like BF₃ may facilitate fluoromethyl group incorporation, though stoichiometry must be optimized to avoid over-fluorination .

Q. How is X-ray crystallography employed to determine the molecular structure and hydrogen bonding interactions in fluorinated dioxolanone derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) resolves fluorinated substituents and hydrogen-bonding networks. For example:

- Space group determination : Orthorhombic P2₁2₁2₁ symmetry was reported for a BF₃H₂O–ethylene carbonate co-crystal, with anisotropic displacement ellipsoids modeled at 50% probability .

- Hydrogen-bond analysis : O–H⋯O interactions (2.6–2.8 Å) stabilize co-crystals, as seen in BF₃H₂O systems .

- Software : SHELXL refines structures, addressing challenges like thermal motion in fluorinated groups .

Q. What spectroscopic techniques are most effective for characterizing 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one, and what key spectral features confirm its structure?

- Methodological Answer :

- ¹⁹F NMR : Distinct signals for fluoromethyl groups (δ ≈ -140 to -160 ppm) confirm substitution patterns.

- ¹H/¹³C NMR : Protons adjacent to fluorine show splitting (e.g., CH₂F groups), while carbonyl carbons resonate at ~155 ppm.

- FT-IR : Strong C=O stretches (~1800 cm⁻¹) and C–F vibrations (~1100 cm⁻¹) validate the dioxolanone ring and fluoromethyl groups .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data when fluorinated substituents introduce disorder in the crystal lattice?

- Methodological Answer :

- Low-temperature data collection : Reduces thermal motion artifacts, as demonstrated in BF₃H₂O co-crystals .

- Disorder modeling : SHELXL’s PART instruction partitions occupancy for overlapping fluoromethyl conformers .

- Validation tools : CheckCIF flags geometric anomalies, while PLATON analyzes voids and hydrogen-bond symmetry .

Q. What mechanistic insights guide the optimization of fluorinated carbonate electrolytes for high-voltage lithium-ion batteries, and how does 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one influence interfacial stability?

- Methodological Answer :

- SEI formation : Fluorinated groups enhance Li⁺ conductivity and passivate electrodes by forming LiF-rich interfaces, as seen in analogous fluorinated ethylene carbonates (e.g., FEC) .

- Oxidative stability : Bis(fluoromethyl) groups reduce HOMO energy, suppressing oxidation at >4.5 V vs. Li/Li⁺ .

- Comparative studies : Performance metrics (e.g., Coulombic efficiency, cycle life) should benchmark against commercial FEC derivatives .

Q. In computational studies, what strategies are employed to model the electronic effects of bis(fluoromethyl) groups on the reactivity of 1,3-dioxolan-2-one derivatives?

- Methodological Answer :

- DFT calculations : Optimize geometries (e.g., B3LYP/6-311+G(d,p)) to assess ring strain and charge distribution. Fluoromethyl groups increase electrophilicity at the carbonyl carbon, enhancing nucleophilic attack susceptibility.

- Reactivity descriptors : Fukui indices identify sites prone to nucleophilic/electrophilic interactions .

- Solvent effects : Continuum models (e.g., PCM) simulate solvation in battery electrolytes or CO₂ fixation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.